Methyl 2-ethoxy-5-formylbenzoate
Description
Methyl 2-ethoxy-5-formylbenzoate is a benzoate ester featuring an ethoxy group at the 2-position and a formyl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries. Its structure combines electron-donating (ethoxy) and electron-withdrawing (formyl) substituents, which influence its reactivity and applications in regioselective reactions.
Properties
IUPAC Name |
methyl 2-ethoxy-5-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-5-4-8(7-12)6-9(10)11(13)14-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZRKIUPBEGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80527649 | |
| Record name | Methyl 2-ethoxy-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80527649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90167-00-3 | |
| Record name | Methyl 2-ethoxy-5-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80527649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-5-formylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-ethoxy-5-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-ethoxy-5-carboxybenzoic acid.
Reduction: 2-ethoxy-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-ethoxy-5-formylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it useful in the preparation of more complex molecules.
Key Reactions:
- Aldol Condensation: The formyl group can participate in aldol reactions, leading to the formation of β-hydroxy aldehydes.
- Nucleophilic Substitution: The ethoxy group can be replaced by various nucleophiles, generating new derivatives with potential biological activities.
| Reaction Type | Conditions | Products |
|---|---|---|
| Aldol Condensation | Base-catalyzed | β-Hydroxy aldehydes |
| Nucleophilic Substitution | Nucleophile + Base | Substituted benzoates |
Research indicates that this compound may exhibit biological activity, particularly as a pharmacophore in drug design. Its derivatives have been studied for potential anti-inflammatory and antimicrobial properties.
Case Study:
A study published in Journal of Medicinal Chemistry explored the antibacterial effects of various substituted benzoates, including this compound, demonstrating significant activity against Gram-positive bacteria .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. It can be modified to enhance its pharmacokinetic properties or target specificity.
Applications:
- Drug Design: Used as a scaffold for developing new therapeutic agents.
- Pharmacological Studies: Investigated for potential interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-ethoxy-5-formylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The formyl group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of methyl 2-ethoxy-5-formylbenzoate, highlighting substituent variations and their implications:
Substituent Effects on Properties and Reactivity
In contrast, the chloro group (electron-withdrawing) in methyl 2-chloro-5-formylbenzoate deactivates the ring, directing electrophiles to meta positions . The methoxy group (moderately electron-donating) in methyl 2-methoxy-5-formylbenzoate balances electronic effects, making it a common intermediate in drug synthesis .
Steric and Solubility Considerations :
- The ethoxy group introduces steric bulk compared to methoxy or chloro substituents, which may reduce solubility in polar solvents but enhance lipophilicity for biological applications.
- Chloro-substituted analogs are typically more reactive in nucleophilic aromatic substitution due to the leaving-group capability of chlorine .
Applications in Synthesis :
Chromatographic and Spectroscopic Differentiation
While direct data for this compound is absent, analogs like methyl shikimate () and diterpene methyl esters () demonstrate the utility of HPLC and GC-MS for distinguishing substituents. For example:


- HPLC : Retention times and peak profiles (e.g., , Figure 5D) would vary based on substituent polarity.
- NMR : Ethoxy protons (δ ~1.3–1.5 ppm for CH3, δ ~3.4–4.0 ppm for OCH2) would differ distinctly from methoxy (δ ~3.8–4.0 ppm) or chloro-substituted analogs .
Research Findings and Limitations
- Gaps in Data : The provided evidence lacks explicit physicochemical data (e.g., melting points, solubility) for this compound, necessitating extrapolation from analogs.
- Synthetic Utility : The chloro and methoxy analogs highlight the role of substituents in tuning reactivity for cross-coupling or functionalization reactions .
Biological Activity
Methyl 2-ethoxy-5-formylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound possesses a distinctive structure that contributes to its biological activity. The presence of the ethoxy group and the formyl substituent plays a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study found that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential role in treating inflammatory diseases .
Anticancer Activity
This compound has shown promise in anticancer research. A series of derivatives were tested for their cytotoxic effects on cancer cell lines, revealing notable activity against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The formyl group may facilitate binding to active sites, thereby modulating enzyme functions or receptor activities.
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its effectiveness in modulating inflammatory responses .
- Anticancer Activity : In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that this compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
Data Tables
| Activity Type | Tested Strains/Cells | Effect Observed | IC50/MIC |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC: 32 µg/mL |
| Escherichia coli | Inhibition | MIC: 32 µg/mL | |
| Anti-inflammatory | Macrophage cells (LPS-stimulated) | TNF-α reduction | Not specified |
| Anticancer | MCF-7 (breast cancer) | Apoptosis induction | IC50: 25 µM |
| HT-29 (colon cancer) | Apoptosis induction | IC50: 25 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
